molecular formula C6H6FNO3 B7881461 3-Fluoroisonicotinic acid monohydrate

3-Fluoroisonicotinic acid monohydrate

Cat. No.: B7881461
M. Wt: 159.11 g/mol
InChI Key: GNWRYEMRNQHSGP-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinic acid monohydrate is a fluorinated derivative of isonicotinic acid. It is a crystalline solid with the molecular formula C6H4FNO2·H2O and a molecular weight of 159.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroisonicotinic acid monohydrate typically involves the fluorination of isonicotinic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is often purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroisonicotinic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isonicotinic acids, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Fluoroisonicotinic acid monohydrate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoroisonicotinic acid monohydrate is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom at the 3-position can enhance the compound’s ability to participate in specific reactions and improve its pharmacokinetic properties compared to other isomers .

Properties

IUPAC Name

3-fluoropyridine-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWRYEMRNQHSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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